

E5090 (Tasurgratinib): A Preclinical Technical Overview

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E5090, also known as tasurgratinib or E7090, is an orally available, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Developed by Eisai Co., Ltd., tasurgratinib has demonstrated significant antitumor activity in preclinical models of various cancers, particularly those harboring FGFR genetic alterations.[2][3] This technical guide provides a comprehensive overview of the preclinical data and findings for **E5090**, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

Tasurgratinib is a tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3. [1][2] Genetic aberrations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, are known to be key drivers in the proliferation, survival, migration, and angiogenesis of cancer cells.[2] By selectively inhibiting these receptors, tasurgratinib effectively blocks the downstream signaling pathways, leading to the suppression of tumor growth.[2]

A key characteristic of tasurgratinib is its unique binding kinetics. It exhibits a "Type V" binding mode to the ATP-binding site of the FGFR kinase domain, which is characterized by rapid association and slow dissociation.[2][4][5] This prolonged target engagement is believed to

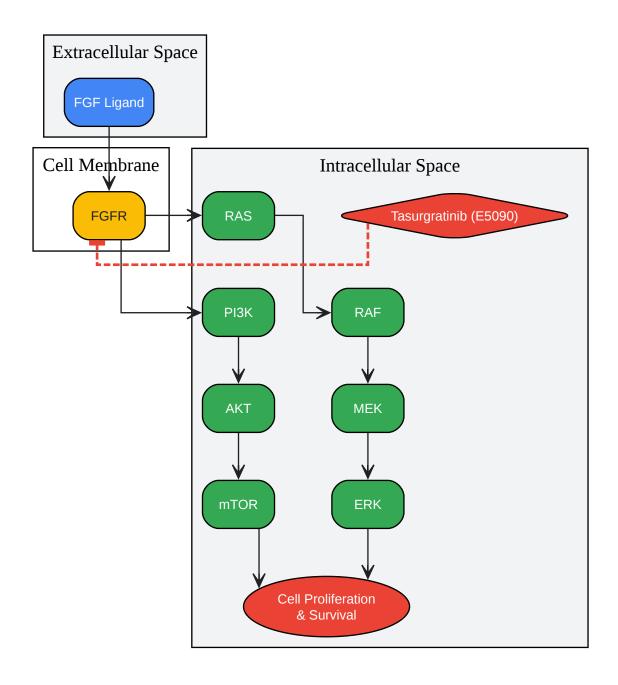


contribute to its potent and durable inhibition of FGFR signaling.[4][5] Structural analysis has revealed that tasurgratinib binds to the "DFG-in" conformation of the receptor.[4][5]

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) ligands to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. Tasurgratinib, by inhibiting the initial FGFR phosphorylation, effectively abrogates these downstream signals.





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FGFR Signaling Pathway Inhibition by Tasurgratinib (E5090).

Preclinical Data In Vitro Activity

Tasurgratinib has demonstrated potent and selective antiproliferative activity against a panel of human cancer cell lines, particularly those with known FGFR genetic alterations.[3]



Cell Line	Cancer Type	FGFR Alteration	IC50 (nmol/L)
SNU-16	Gastric Cancer	FGFR2 Amplification	< 100
AN3 CA	Endometrial Cancer	FGFR2 Mutation	< 100
RT112	Bladder Cancer	FGFR3 Fusion	< 100

Table 1: In Vitro Antiproliferative Activity of Tasurgratinib in Cancer Cell Lines with FGFR Alterations. Data compiled from publicly available research.[3]

Studies have shown that tasurgratinib effectively inhibits the phosphorylation of FGFR and downstream signaling proteins like ERK in a dose-dependent manner in these sensitive cell lines.[3] Furthermore, it has shown efficacy against acquired resistance mutations in FGFR2, such as N549H/K, which can emerge after treatment with other FGFR inhibitors.[4][5]

In Vivo Efficacy

The antitumor activity of tasurgratinib has been evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models.

Cholangiocarcinoma (CCA) Models: In xenograft models using NIH/3T3 cells engineered to express FGFR2 fusion proteins found in CCA, tasurgratinib demonstrated significant tumor growth inhibition.[4] Similar robust antitumor activity was observed in a CCA PDX model harboring an FGFR2-BICC1 gene fusion.[4]

Breast Cancer Models: In preclinical models of estrogen receptor-positive (ER+)/HER2-negative breast cancer, FGF signaling has been implicated in resistance to CDK4/6 inhibitors and endocrine therapy.[6][7] Tasurgratinib, both as a single agent and in combination with endocrine therapies like fulvestrant, has shown significant antitumor activity in ET-resistant breast cancer models.[6][7]

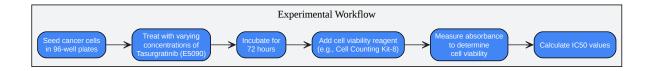


Animal Model	Cancer Type	Treatment	Outcome
NIH/3T3 Allograft (FGFR2-fusion)	Cholangiocarcinoma	Tasurgratinib	Significant tumor growth inhibition
CCA PDX (FGFR2- BICC1)	Cholangiocarcinoma	Tasurgratinib	Potent antitumor activity
ER+/HER2- BC PDX	Breast Cancer	Tasurgratinib + Fulvestrant	Significant antitumor activity in ET-resistant models

Table 2: Summary of In Vivo Antitumor Activity of Tasurgratinib.[4][6][7]

Experimental Protocols Cell Proliferation Assay

The antiproliferative activity of tasurgratinib is typically assessed using a standard cell viability assay.



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Workflow for a Cell Proliferation Assay.

Methodology:

- Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a serial dilution of tasurgratinib or vehicle control (DMSO).



- Following a 72-hour incubation period, a cell viability reagent (e.g., Cell Counting Kit-8) is added to each well.
- After a further incubation period, the absorbance is measured using a microplate reader.
- The half-maximal inhibitory concentration (IC50) values are then calculated from the doseresponse curves.[3]

Western Blot Analysis

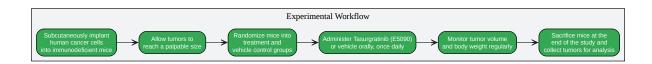
Western blotting is employed to investigate the effect of tasurgratinib on FGFR signaling pathways.

Methodology:

- Cancer cells are treated with various concentrations of tasurgratinib for a specified period.
- Whole-cell lysates are prepared, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is then incubated with primary antibodies against total and phosphorylated forms of FGFR, ERK, and other relevant signaling proteins.
- After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[3]

In Vivo Xenograft Studies

The antitumor efficacy of tasurgratinib in a living organism is evaluated using xenograft models.





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Workflow for an In Vivo Xenograft Study.

Methodology:

- Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
- Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
- Tasurgratinib is administered orally, typically once daily, at various doses. The control group receives a vehicle solution.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream pathway modulation.[3]

Conclusion

The preclinical data for **E5090** (tasurgratinib) strongly support its development as a potent and selective inhibitor of the FGFR signaling pathway. Its robust antitumor activity in both in vitro and in vivo models, particularly in cancers with FGFR genetic alterations, highlights its therapeutic potential. The unique "Type V" binding kinetics may offer advantages in terms of potency and duration of action. Further clinical investigation is warranted to fully elucidate the safety and efficacy of tasurgratinib in patients with FGFR-driven malignancies.

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